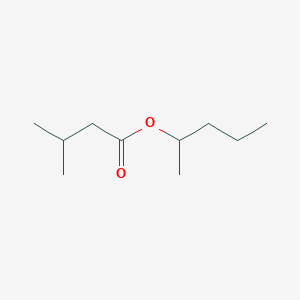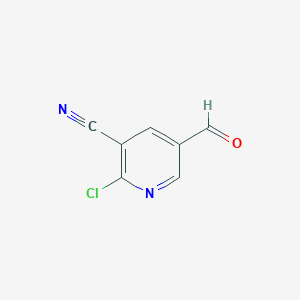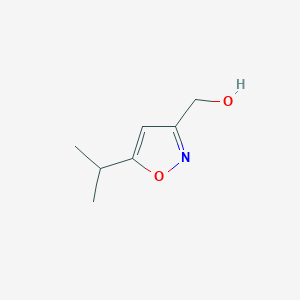
2-(1-Bromocyclopropyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-Bromocyclopropyl)pyridine” is a chemical compound with the CAS Number: 198759-65-8 . It has a molecular weight of 198.06 and its IUPAC name is 2-(1-bromocyclopropyl)pyridine . It is a light yellow liquid .
Molecular Structure Analysis
The InChI code for “2-(1-Bromocyclopropyl)pyridine” is 1S/C8H8BrN/c9-8(4-5-8)7-3-1-2-6-10-7/h1-3,6H,4-5H2 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “2-(1-Bromocyclopropyl)pyridine” are not available, pyridine compounds are known to be involved in a variety of chemical reactions .Physical And Chemical Properties Analysis
“2-(1-Bromocyclopropyl)pyridine” is a light yellow liquid . It has a molecular weight of 198.06 and its IUPAC name is 2-(1-bromocyclopropyl)pyridine .Applications De Recherche Scientifique
Preparation of Pyridine Derivatives
“2-(1-Bromocyclopropyl)pyridine” can be used in the preparation of pyridine derivatives . Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .
Use in Magnetically Recoverable Catalysts
This compound can be used in magnetically recoverable catalysts. These catalysts can be readily separated from the reaction medium using an external magnet . The high surface area, simple preparation, and modification are among their major advantages .
Synthesis of Thiopyridine
“2-(1-Bromocyclopropyl)pyridine” can be used in the synthesis of thiopyridine. For example, Fe3O4@CoII (macrocyclic Schiff base ligand) 34 was synthesized as an efficient and recoverable catalyst for the synthesis of thiopyridine .
Pharmaceutical Applications
Pyridine derivatives, including “2-(1-Bromocyclopropyl)pyridine”, have various pharmacological properties due to their diverse physiochemical properties like water solubility, weak basicity, chemical stability, hydrogen bond-forming ability, protein-binding capacity, cell permeability, and size of the molecules . These properties have attracted the attention of medicinal chemists for the past few years .
Role in Drug Design
Nitrogen heterocycles, especially pyridine derivatives, constitute important pharmacophores in drug design . Pyridine is one of the nuclear reactants of more than 7000 existing drug molecules of pharmaceutical importance .
Use in Natural Product Research
Natural product research is a mandatory tool for exploring bioactive compounds with unique properties and mode of action to face future challenges . Pyridine-based natural products consist of a variety of interesting compounds with diverse structures that originate from the five kingdoms of life .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1-bromocyclopropyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-8(4-5-8)7-3-1-2-6-10-7/h1-3,6H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRGCSHYLCMFBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592384 |
Source


|
| Record name | 2-(1-Bromocyclopropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Bromocyclopropyl)pyridine | |
CAS RN |
198759-65-8 |
Source


|
| Record name | 2-(1-Bromocyclopropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-](/img/structure/B168595.png)



![Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI)](/img/structure/B168601.png)

![Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B168609.png)
